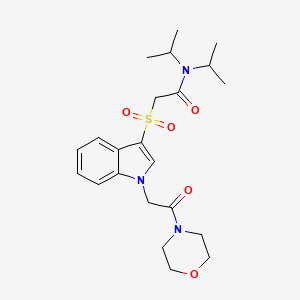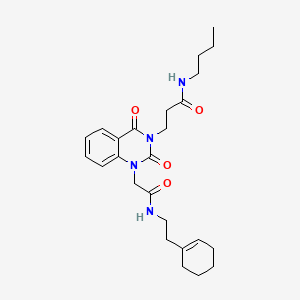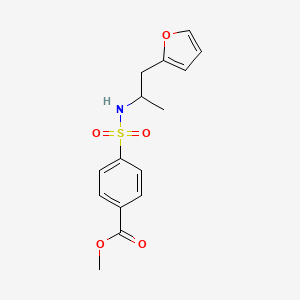![molecular formula C12H18ClN3OS B2860286 N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloropropanamide CAS No. 392288-42-5](/img/structure/B2860286.png)
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloropropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloropropanamide, also known as TBCA, is a chemical compound that has been widely used in scientific research. TBCA is a potent inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays an important role in the innate immune response.
Aplicaciones Científicas De Investigación
Carbon Dioxide Fixation
- Application : Bifunctional frustrated pyrazolylborane Lewis pairs have been used for small molecule fixation, including carbon dioxide, leading to the formation of zwitterionic, bicyclic boraheterocycles. This process is strongly exothermic and proceeds with a low energy barrier, showcasing potential applications in environmental chemistry and material sciences (Theuergarten et al., 2012).
Synthesis and Biological Evaluation
- Application : Pyrazinecarboxamides, including structures similar to N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloropropanamide, have been synthesized and evaluated for their biological activities. They exhibit notable anti-mycobacterial and antifungal effects, along with inhibitory effects on photosynthesis, indicating their potential in pharmaceutical and agricultural research (Doležal et al., 2006).
Antitumor Activity
- Application : Novel oxadiazole and trifluoromethylpyridine derivatives, related to the specified compound, have been investigated for their antitumor activity. These compounds have shown promise in vitro against a range of cancer cell lines, suggesting their potential use in oncology (Maftei et al., 2016).
Photosynthetic Electron Transport Inhibition
- Application : Pyrazole derivatives, including those related to this compound, have been synthesized and screened as potential inhibitors of photosynthetic electron transport. This property is valuable in the development of new herbicides and studies on plant physiology (Vicentini et al., 2005).
Coordination Chemistry and Biological Sensing
- Application : Pyrazolylpyridines and related ligands, akin to the mentioned compound, have been used in the synthesis of luminescent lanthanide compounds for biological sensing. They also show unusual thermal and photochemical spin-state transitions in iron complexes, indicating their potential in material science and biochemistry (Halcrow, 2005).
Antihypertensive Beta-Adrenergic Blocking
- Application : Isoelectronic analogues of the compound have been synthesized and evaluated for beta-adrenoceptor antagonist activity and vasodilating potency. This suggests potential applications in cardiovascular pharmacology (Baldwin et al., 1980).
Polymerization and Materials Science
- Application : Pyrazolylpropanamide-type ligands, similar in structure, have been used in the synthesis of new complexes with transition metals, leading to the development of materials with unique supramolecular structures. These have implications in materials science and polymerization studies (Liebing et al., 2019).
Propiedades
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3OS/c1-7(13)11(17)14-10-8-5-18-6-9(8)15-16(10)12(2,3)4/h7H,5-6H2,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQSNMLRFSCDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C2CSCC2=NN1C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Methoxymethyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2860203.png)


![methyl 6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoate](/img/structure/B2860207.png)


![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1H-indol-3-yl)methanone](/img/structure/B2860211.png)


![2-(3-Methoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2860215.png)

![Methyl 6-methyl-4-oxo-6H,7H-pyrazolo[3,2-C][1,4]oxazine-2-carboxylate](/img/structure/B2860219.png)
![2-[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2860224.png)
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2860226.png)